(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16370839
Molecular Formula: C14H16N2O3S2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3S2 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(3-methoxypropyl)-1,3-thiazole-2-thione |
| Standard InChI | InChI=1S/C14H16N2O3S2/c1-19-7-3-6-16-13(18)12(21-14(16)20)9-15-10-4-2-5-11(17)8-10/h2,4-5,8-9,17-18H,3,6-7H2,1H3 |
| Standard InChI Key | UZGZROIPEJCFAU-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)O)O |
Introduction
Molecular Architecture and Stereochemical Features
The compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key structural elements include:
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3-(3-Methoxypropyl) substituent: A propyl chain with a terminal methoxy group at position 3, influencing lipophilicity and membrane permeability .
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2-Thioxo group: The thiocarbonyl moiety at position 2 enhances hydrogen-bonding capacity and electronic delocalization within the heterocycle .
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(5E)-{[(3-Hydroxyphenyl)amino]methylidene} side chain: An imine linker connecting the thiazolidinone core to a 3-hydroxyphenyl group, with the (E)-configuration dictating spatial orientation of pharmacophoric elements .
Crystallographic data for analogous thiazolidin-4-ones reveal monoclinic systems (space group P2₁/n) with cell parameters a = 12.297(8)Å, b = 12.153(8)Å, c = 14.399(8)Å, and β = 93.329° . The dihedral angle between the thiazolidinone plane and aromatic systems typically ranges from 65° to 75°, optimizing π-π stacking interactions in biological targets .
Synthetic Methodologies and Optimization
Multi-Component Reaction (MCR) Approaches
The one-pot synthesis of thiazolidin-4-ones frequently employs MCR strategies combining aldehydes, amines, and thioglycolic acid derivatives . For the target compound:
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Condensation: 3-Hydroxybenzaldehyde reacts with 3-methoxypropylamine to form a Schiff base intermediate.
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Cyclization: Treatment with mercaptoacetic acid under acidic conditions (acetic acid, 80–90°C) induces ring closure .
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Oxidation/Thionation: Selective sulfur introduction at position 2 via Lawesson’s reagent or phosphorus pentasulfide .
Table 1. Comparative Synthesis Routes for Thiazolidin-4-one Analogues
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional MCR | Acetic acid | 80–90 | 70–75 | |
| Ultrasound-assisted | DSDABCOC | 25–30 | 82–92 | |
| Nanocatalyzed | Fe₃O₄@SiO₂ | 60 | 89–94 |
Ultrasound-assisted methods reduce reaction times by 40–60% compared to conventional heating, while nanocatalysts like Fe₃O₄@SiO₂ improve atom economy and recyclability .
Stereochemical Control
The (5E)-configuration is achieved through kinetic control during imine formation, favored by polar aprotic solvents (DMF, DMSO) and low temperatures (0–5°C) . Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans orientation of the 3-hydroxyphenyl group relative to the thioxo moiety in analogous structures .
Pharmacological Profile and Mechanism Insights
Antimicrobial Activity
Thiazolidin-4-ones with 3-alkoxypropyl chains exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 2–8 μg/mL) and fungi (Candida albicans MIC: 4–16 μg/mL) . The 3-hydroxyphenyl moiety enhances membrane disruption via phenolic OH interactions with phospholipid headgroups .
Table 2. Biological Activities of Structural Analogues
| Compound Class | Target Organism | IC₅₀/MIC (μM) | Mechanism |
|---|---|---|---|
| 3-Alkoxypropyl thiazolidinones | S. aureus | 3.2–12.8 | Cell wall synthesis inhibition |
| Arylidene-thiazolidinones | Escherichia coli | 25.6–51.2 | DNA gyrase binding |
| Hydroxyphenyl derivatives | C. albicans | 6.4–25.6 | Ergosterol biosynthesis |
Structure-Activity Relationship (SAR) Considerations
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3-Substituent Effects:
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Arylidene Modifications:
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Thioxo vs. Oxo:
Future Perspectives and Challenges
While the compound’s structural complexity offers multifunctional therapeutic potential, key challenges include:
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